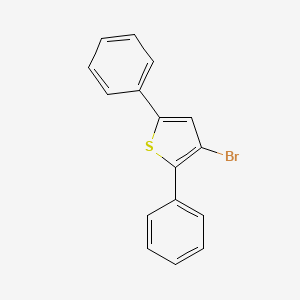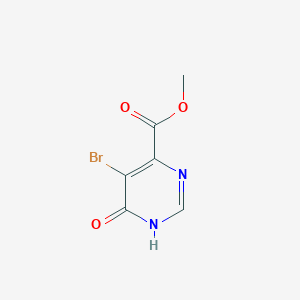
6,7-Dihydroxyquinazolin-4(3H)-one hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride is a chemical compound with a quinazolinone structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of hydroxyl groups at positions 6 and 7 on the quinazolinone ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazolinone structure. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of 6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of suitable solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinazolinones.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroquinazolinones
Substitution: Halogenated or alkylated quinazolinones
Scientific Research Applications
6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: Lacks the hydroxyl groups at positions 6 and 7.
6-Hydroxyquinazolin-4(3H)-one: Contains a single hydroxyl group at position 6.
7-Hydroxyquinazolin-4(3H)-one: Contains a single hydroxyl group at position 7.
Uniqueness
6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride is unique due to the presence of two hydroxyl groups, which significantly influence its chemical reactivity and biological activity. This dual hydroxylation pattern distinguishes it from other quinazolinone derivatives and contributes to its diverse applications in research and industry.
Properties
Molecular Formula |
C8H7ClN2O3 |
|---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
6,7-dihydroxy-3H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C8H6N2O3.ClH/c11-6-1-4-5(2-7(6)12)9-3-10-8(4)13;/h1-3,11-12H,(H,9,10,13);1H |
InChI Key |
FTWCHOSFYUAPIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)N=CNC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)







